Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester)
Description
The compound "Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester)" is a structurally complex quaternary ammonium salt featuring:
- Terephthaloyldimethylene backbone: Provides rigidity and influences molecular packing.
- Quaternary ammonium centers: Enhance ionic character and solubility in polar solvents.
- Dibromide counterions: Affect crystallinity and thermal stability.
- Diacetate ester moieties: Modulate hydrolysis rates and bioavailability.
Potential applications include use as a surfactant, drug delivery vehicle, or catalyst due to its amphiphilic nature and ionic functionality.
Properties
CAS No. |
28043-31-4 |
|---|---|
Molecular Formula |
C34H48Br2N4O6 |
Molecular Weight |
768.6 g/mol |
IUPAC Name |
(2-acetyloxy-2-cyanocyclohexyl)methyl-[2-[4-[2-[(2-acetyloxy-2-cyanocyclohexyl)methyl-dimethylazaniumyl]acetyl]phenyl]-2-oxoethyl]-dimethylazanium;dibromide |
InChI |
InChI=1S/C34H48N4O6.2BrH/c1-25(39)43-33(23-35)17-9-7-11-29(33)19-37(3,4)21-31(41)27-13-15-28(16-14-27)32(42)22-38(5,6)20-30-12-8-10-18-34(30,24-36)44-26(2)40;;/h13-16,29-30H,7-12,17-22H2,1-6H3;2*1H/q+2;;/p-2 |
InChI Key |
QHDWPDCIYHAOJC-UHFFFAOYSA-L |
Canonical SMILES |
CC(=O)OC1(CCCCC1C[N+](C)(C)CC(=O)C2=CC=C(C=C2)C(=O)C[N+](C)(C)CC3CCCCC3(C#N)OC(=O)C)C#N.[Br-].[Br-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) involves multiple steps. The initial step typically includes the reaction of terephthaloyldimethylene with 2-cyano-2-hydroxycyclohexylmethyl dimethylamine in the presence of a suitable catalyst. This reaction is followed by the addition of dibromide and diacetate ester groups under controlled temperature and pressure conditions to ensure the desired product formation.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and advanced purification techniques to obtain the final product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dibromide groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as sodium azide or potassium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of terephthaloyldimethylene oxides.
Reduction: Formation of reduced cyclohexyl derivatives.
Substitution: Formation of substituted ammonium derivatives.
Scientific Research Applications
Ammonium, (terephthaloyldimethylene)bis(((2-cyano-2-hydroxycyclohexyl)methyl)dimethyl-, dibromide, diacetate (ester) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe in cellular studies.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The cyano and hydroxy groups play a crucial role in binding to target molecules, while the ammonium groups facilitate solubility and transport within biological systems. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Quaternary Ammonium Compounds
Glycopyrronium and neostigmine are quaternary ammonium agents with antimuscarinic and acetylcholinesterase inhibitory activities, respectively . Key comparisons:
| Property | Target Compound | Glycopyrronium/Neostigmine |
|---|---|---|
| Ammonium Structure | Bis-quaternary centers | Single quaternary center |
| Counterions | Dibromide and diacetate | Bromide (glycopyrronium) |
| Bioactivity | Likely limited membrane penetration due to size | Designed for receptor binding |
| Solubility | High (polar solvents) | Moderate (aqueous/organic mixes) |
The target’s dual quaternary centers and bulky substituents may reduce bioavailability compared to smaller drugs like glycopyrronium but enhance stability in formulations .
Ester-Containing Compounds
TEMPOL-ASA/IND esters (aspirin/indomethacin derivatives) and di(2-ethylhexyl) phthalate (DEPH) highlight ester functionality :

| Property | Target Compound | TEMPOL Esters | DEPH |
|---|---|---|---|
| Ester Type | Diacetate | Acetyloxy (TEMPOL-ASA) | Phthalate |
| Function | Hydrolytic stability | Prodrug delivery | Plasticizer |
| Hydrolysis Rate | Moderate (acetate) | Tunable (oxime linkage) | Low (phthalate) |
| Applications | Drug delivery/surfactant | Antioxidant-drug hybrids | Polymer flexibility |
The target’s diacetate groups balance hydrolysis kinetics for controlled release, contrasting with DEPH’s inertness and TEMPOL’s redox-active esters .
Bromide and Sulfate Salts
Ammonium sulfate and related salts are benchmarks for ionic behavior :
| Property | Target Compound | Ammonium Sulfate |
|---|---|---|
| Counterions | Br⁻ and acetate⁻ | SO₄²⁻ |
| Solubility | High in polar solvents | High in water |
| Chromatography Use | Potential (quaternary ammonium) | Common (AS22 columns) |
The dibromide in the target may enhance crystallinity compared to sulfate salts, while its quaternary structure aligns with ion-pairing chromatography applications .
Structural Analogues in Pesticides
Compounds like pirimicarb (dimethylcarbamate) and cloprop (phenoxypropionic acid) share ester/ammonium features :
| Property | Target Compound | Pirimicarb |
|---|---|---|
| Functional Groups | Cyano, hydroxycyclohexyl | Carbamate, pyrimidinyl |
| Bioactivity | Unclear (structural bulk) | Acetylcholinesterase inhibition |
| Stability | High (steric protection) | Moderate (hydrolyzable) |
The target’s complexity likely limits pesticidal activity but suggests niche applications in specialized formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
